molecular formula C16H18N2O B2769400 N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide CAS No. 1226488-05-6

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide

Cat. No.: B2769400
CAS No.: 1226488-05-6
M. Wt: 254.333
InChI Key: PNSUIPBFIHLVAP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide” is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various tactical approaches . For instance, Wang et al. reported that various substitutions on 2-anilino-4-(1 H-pyrrol-3-yl) pyrimidine showed inhibition of cyclic dependent kinase enzyme which is key regulators of cell cycle progression .

Scientific Research Applications

Antifungal and Insecticidal Properties Research on cinnamamide derivatives, which include compounds structurally related to N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide, has shown significant antifungal and insecticidal activities. These compounds have been evaluated against various plant pathogens and pests, with some demonstrating inhibition ratios of up to 90% against certain fungi, indicating their potential as agricultural fungicides or insecticides (Xiao et al., 2011).

Catalysis and Organic Synthesis Cinnamamide derivatives have been utilized in catalytic processes to synthesize complex organic structures. One notable application is their use in silver-catalyzed radical-involved cascade cyclizations, leading to the formation of diverse organic compounds with potential pharmacological activities (Jian Xu et al., 2017).

Antimicrobial Activity Compounds structurally related to this compound have shown promising antimicrobial activities. Specific derivatives have displayed potent antibacterial and antifungal effects, highlighting their potential as leads for developing new antimicrobial agents (Padmavathi et al., 2011).

Anticancer Research The structural framework of cinnamamide has been explored for its anticancer properties. Various studies have focused on synthesizing cinnamamide derivatives to evaluate their efficacy against different cancer cell lines, showing that certain modifications can lead to compounds with significant antiproliferative effects (Omar et al., 2020).

Properties

IUPAC Name

(E)-3-phenyl-N-(3-pyrrol-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-10,12-13H,6,11,14H2,(H,17,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSUIPBFIHLVAP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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